苯甲酰甲硫基-1,3,4-噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

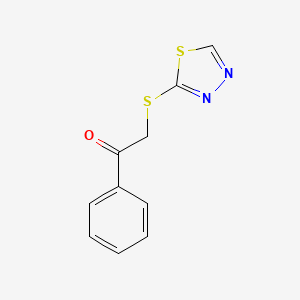

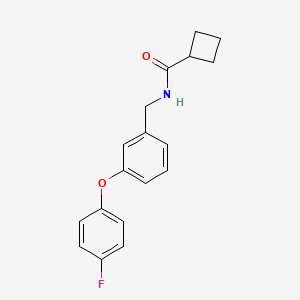

“Benzoylmethylthio-1,3,4-thiadiazole” is a derivative of 1,3,4-thiadiazole, a type of heterocyclic compound that features both sulfur (S) and nitrogen (N) atoms in its ring structure . The 1,3,4-thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Molecular Structure Analysis

The molecular geometry of 1,3,4-thiadiazole derivatives is found to be L-shaped . DFT calculations (b3lyp/6-311++G (d,p)) were performed to investigate the structures’ geometry and physiochemical properties . The reactivity and subsequent derivatives of thiadiazoles can be manipulated by introducing different substituents .

Chemical Reactions Analysis

Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .

Physical And Chemical Properties Analysis

In general, thiadiazoles are solid at room temperature, have low melting points, and are relatively stable under normal conditions . They are typically colorless and have a faint, distinctive odor .

科学研究应用

在癌症研究中的抗增殖活性

苯甲酰甲硫基-1,3,4-噻二唑衍生物因其对各种癌细胞系的抗增殖活性而被广泛研究。研究表明,这些化合物表现出有效的抗肿瘤活性。例如,某些带有1,3,4-噻二唑部分的苯并异硒唑酮衍生物对SMMC-7721、MCF-7和A549等细胞系表现出显着的抗增殖活性。这些研究表明,1,3,4-噻二唑上2位苯甲酰甲硫基部分的取代基对于调节对肿瘤细胞系的抗增殖活性至关重要(Xuan et al., 2015) (Zhao et al., 2014)。

在有机半导体中的应用

苯甲酰甲硫基-1,3,4-噻二唑已应用于有机半导体的开发中。苯并[d][1,2,3]噻二唑(isoBT)及其异构体的合成用于半导电聚合物,证明了其在光电应用中的多功能性,包括晶体管和太阳能电池。这凸显了1,3,4-噻二唑衍生物在先进材料科学中的潜力(Chen et al., 2016)。

抗病毒活性

1,3,4-噻二唑衍生物在抗病毒研究中显示出有希望的结果。例如,L-蛋氨酸偶联的1,3,4-噻二唑衍生物对甲型流感病毒表现出活性,表明它们作为流感病毒抑制剂的潜力。这指出了这些化合物在治疗病毒感染中的治疗潜力(Tatar et al., 2021)。

抗菌应用

1,3,4-噻二唑衍生物(包括苯甲酰甲硫基变体)的抗菌特性已在众多研究中得到探索。这些化合物已被评估对各种细菌和真菌病原体的有效性,表明它们作为抗菌剂的潜在用途(Shneshil, 2018)。

在缓蚀中的应用

研究还探索了噻二唑衍生物(包括苯甲酰甲硫基-1,3,4-噻二唑)作为缓蚀剂的用途。研究表明,这些化合物可以在某些环境中有效抑制碳钢等金属的腐蚀,展示了它们在工业应用中的潜力(Zhang et al., 2020)。

作用机制

Target of Action

Benzoylmethylthio-1,3,4-thiadiazole is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse pharmacological activities . The primary targets of these compounds are often cancer cells and microbial organisms . They have shown potent cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . In addition, they have demonstrated antimicrobial activity against organisms such as E. coli, B. mycoides, and C. albicans .

Mode of Action

1,3,4-thiadiazole derivatives are known to interact with key amino acid residues, leading to bonding and hydrophobic interactions . This interaction can disrupt the normal functioning of the target cells, leading to their death .

Biochemical Pathways

1,3,4-thiadiazole derivatives are known to interfere with various cellular processes, leading to cell death

Pharmacokinetics

It’s worth noting that many approved drugs are characterized by high systemic toxicity mainly due to the lack of tumor selectivity and present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .

Result of Action

The result of Benzoylmethylthio-1,3,4-thiadiazole’s action is the inhibition of growth and proliferation of target cells . It has shown potent anti-cancer activities with GI 50 values of 2.98, 2.85, and 2.53 μM against MCF-7, A549, and HepG-2 cell lines respectively . Furthermore, it has demonstrated antimicrobial activity against various organisms .

安全和危害

未来方向

属性

IUPAC Name |

1-phenyl-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS2/c13-9(8-4-2-1-3-5-8)6-14-10-12-11-7-15-10/h1-5,7H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDNMGMGJUKCJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B2409652.png)

![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2409653.png)

![1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone](/img/structure/B2409656.png)

![2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2409657.png)

![N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2409659.png)

![Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate](/img/structure/B2409662.png)

![[4-(Dimethylamino)phenyl]-[4-(4-nitrophenyl)piperazino]methanethione](/img/structure/B2409663.png)

![N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2409669.png)

![2-[1-(2-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2409670.png)